Cas no 33075-00-2 (Cefathiamidine)

Cefathiamidine structure
Produktname:Cefathiamidine
Cefathiamidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cefathiamidine
- 3-(Acetoxymethyl)-7-({[(N,N'-diisopropylcarbamimidoyl)sulfanyl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 3-[(acetyloxy)methyl]-7-[({[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}acetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oc
- 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-[[(Z)-[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-
- CCG-269465
- AS-16044
- 33075-00-2
- (7R)-7-(2-((N,N'-DIISOPROPYLAMIDINO)THIO)ACETAMIDO)CEPHALOSPORANIC ACID
- A918837
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-((ACETYLOXY)METHYL)-7-((2-((((1-METHYLETHYL)AMINO)((1-METHYLETHYL)IMINO)METHYL)THIO)ACETYL)AMINO)-8-OXO-, (6R,7R)-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-, (6R,7R)-
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-((N,N'-diisopropylamidino)thio)acetamido)-3-(hydroxymethyl)-8-oxo-, acetate
- (6R,7R)-7-(2-((N,N'-DIISOPROPYLAMIDINO)THIO)ACETAMIDO)-3-(HYDROXYMETHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID ACETATE (ESTER)
- 7-(alpha-((N,N'-Diisopropylamidino)thio)acetylamino)cephalosporanic acid
- 1ST12030
- (6R,7R)-3-(Acetoxymethyl)-7-(2-(((E)-N,N'-diisopropylcarbamimidoyl)thio)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- LS-150050
- CS-0028153
- S4880
- 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-((n,n'-diisopropyla
- CEFATHIAMIDINE [WHO-DD]
- D81831
- CHEMBL4303356
- HY-107329
- 8M7CAS5T8L
- 3-Chloromethylacetophenone
- CEFATHIAMIDINE IMPURITY 3
- CHEBI:134698
- UNII-8M7CAS5T8L
- (6R,7R)-3-(acetoxymethyl)-7-(2-(((Z)-N,N'-diisopropylcarbamimidoyl)thio)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Q27270750
- XIANLISU
- AKOS025311505
- (6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((((((1-methylethyl)amino)((1-methylethyl)imino)methyl)thio)acetyl)amino)-8-oxo-, (6R-trans)-
- BCP11974
- BRD-K63835048-001-01-0
- DA-51743
- 7-(alpha-(N,N'-diisopropyl amidinothio)acetylamido) cephalosporamic acid inner salt
-
- MDL: MFCD01682011
- Inchi: 1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)/t14-,17-/m1/s1
- InChI-Schlüssel: JYXACOFERDBGGQ-RHSMWYFYSA-N
- Lächelt: O=C(C(N12)=C(COC(C)=O)CS[C@]2([H])[C@H](NC(CS/C(NC(C)C)=N/C(C)C)=O)C1=O)O
Berechnete Eigenschaften
- Genaue Masse: 472.14500
- Monoisotopenmasse: 472.145
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 11
- Komplexität: 811
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 188A^2
- XLogP3: 0.5
Experimentelle Eigenschaften
- Dichte: 1.45
- Schmelzpunkt: 164-170°C
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.652
- PSA: 188.00000
- LogP: 1.50340
- Spezifische Rotation: +120 ~ +140° (c=1, H2O)
Cefathiamidine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
Cefathiamidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-16044-5MG |
Cefathiamidine |
33075-00-2 | >98% | 5mg |
£42.00 | 2025-02-09 | |
Key Organics Ltd | AS-16044-10MG |
Cefathiamidine |
33075-00-2 | >98% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8134-1 mL * 10 mM (in DMSO) |
Cefathiamidine |
33075-00-2 | 98.94% | 1 mL * 10 mM (in DMSO) |
¥382.00 | 2022-04-26 | |
Key Organics Ltd | AS-16044-1MG |
Cefathiamidine |
33075-00-2 | >98% | 1mg |
£36.00 | 2025-02-09 | |
eNovation Chemicals LLC | Y1315724-100mg |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-, (6R,7R)- |
33075-00-2 | 98%(HPLC) | 100mg |
$65 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8134-25 mg |
Cefathiamidine |
33075-00-2 | 98.94% | 25mg |
¥678.00 | 2022-04-26 | |
MedChemExpress | HY-107329-10mg |
Cefathiamidine |
33075-00-2 | 99.88% | 10mg |
¥500 | 2024-04-18 | |
S e l l e c k ZHONG GUO | S4880-25mg |
Cefathiamidine |
33075-00-2 | 99.98% | 25mg |
¥795.4 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8134-50mg |
Cefathiamidine |
33075-00-2 | 98.94% | 50mg |
¥ 1017 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8134-1 mL * 10 mM (in DMSO) |
Cefathiamidine |
33075-00-2 | 98.94% | 1 mL * 10 mM (in DMSO) |
¥ 382 | 2023-09-07 |
Cefathiamidine Verwandte Literatur
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
33075-00-2 (Cefathiamidine) Verwandte Produkte
- 1592847-85-2(N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide)
- 91553-34-3(2-(1-phenylbutyl)aminoethan-1-ol)
- 1824055-20-0(Benzenemethanol, α-cyclopropyl-3-fluoro-α,2-dimethyl-)
- 1784379-72-1([1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine)
- 2137670-68-7(1-(2-Aminocyclopropyl)-3-(2-methylpropyl)urea)
- 2172469-04-2(2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid)
- 1091133-75-3(4-ethoxy-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-3,5-dimethylbenzene-1-sulfonamide)
- 2166803-17-2(dispiro8-azabicyclo3.2.1octane-3,2'-1,3oxazinane-5',3''-oxetane)
- 946328-90-1(N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbutanamide)
- 2305253-25-0(2H-Azepin-2-one, hexahydro-3-(1-piperazinyl)-, hydrochloride (1:2))
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
